molecular formula C10H18N2O3 B1392420 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid CAS No. 1236257-29-6

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid

Cat. No.: B1392420
CAS No.: 1236257-29-6
M. Wt: 214.26 g/mol
InChI Key: FVKDOQVZZVURCH-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid is a specialized piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a propyl-substituted 3-oxopiperazine core, a structural motif recognized for its significant bioactivity and presence in pharmacologically active molecules. Piperazine and 3-oxo-piperazine scaffolds are prevalent in compounds being investigated for a range of therapeutic areas . The acetic acid functional group enhances the molecule's versatility, making it a valuable building block for the synthesis of more complex structures, such as hydantoin derivatives, which have been explored as inhibitors of specific enzymatic targets . The structural architecture of this compound suggests potential for application in early-stage drug discovery programs. Researchers can utilize this chemical as a key intermediate in the design and synthesis of novel bioactive molecules. Its molecular framework is particularly relevant for probing mechanisms involved in various disease pathways. For instance, closely related 3-oxo-piperazine acetic acid derivatives have been identified as potent inhibitors of ADAMTS enzymes, which are crucial in the breakdown of cartilage and present promising targets for the treatment of osteoarthritis . This indicates that this compound could serve as a critical precursor in developing therapeutic agents aimed at modulating protease activity and maintaining cartilage homeostasis . This product is supplied for laboratory and research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle the material with appropriate safety precautions, consulting the Safety Data Sheet prior to use. The compound is available with a purity of 95% and can be sourced for international shipping .

Properties

IUPAC Name

2-(4-methyl-3-oxo-1-propylpiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-4-12-6-5-11(2)10(15)8(12)7-9(13)14/h8H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKDOQVZZVURCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the methyl and propyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be done by reacting the substituted piperazine with chloroacetic acid under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of piperazine compounds, including 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid, exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related compounds have shown effective inhibition of tumor growth in xenograft models, particularly against breast and prostate cancers. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study:
A study demonstrated that a related piperazine derivative significantly inhibited the proliferation of mantle cell lymphoma cells, suggesting that this compound may have similar effects due to structural similarities .

2. Neuropharmacology
The piperazine moiety is associated with various neurological effects. Compounds containing this structure are often investigated for their potential as anxiolytics or antidepressants. The interaction of this compound with neurotransmitter systems could provide insights into its efficacy in treating mood disorders.

Data Table: Neuropharmacological Activities

CompoundActivityReference
This compoundPotential anxiolytic
Related piperazine derivativesAntidepressant effects

Biomedical Research

1. Drug Development
The compound's unique chemical structure makes it a candidate for further development into novel therapeutics. Its ability to modulate biological pathways can be harnessed for creating drugs targeting specific diseases.

Case Study:
In vitro studies have shown that modifications to the piperazine ring can enhance solubility and bioavailability, which are critical factors in drug formulation .

2. Diagnostic Applications
Due to its interactions with biological systems, this compound may also find applications in clinical diagnostics, particularly in assays designed to measure enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability Purity
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid (1236257-29-6) C₁₀H₁₈N₂O₃ 214.26 1-propyl, 4-methyl, 3-oxo Discontinued ≥95%
(1-Ethyl-3-oxo-2-piperazinyl)acetic acid (BBC/018) C₈H₁₄N₂O₃ 186.21 1-ethyl, 3-oxo Available (43g stock) Not specified
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid (1033600-10-0) Not explicitly stated (estimated C₁₄H₁₆FN₂O₃) 266.27 1-(4-fluorobenzyl), 3-oxo Available Not specified
(4-Methyl-piperazin-1-yl)-acetic acid (54699-92-2) C₇H₁₄N₂O₂ 158.20 4-methyl, no oxo group Available Not specified
Key Observations:

The ethyl-substituted analog (CAS BBC/018) has the lowest molecular weight (186.21 g/mol), likely due to the shorter alkyl chain and absence of a methyl group at position 4 .

Functional Group Variations :

  • The 3-oxo group in the target compound and its analogs (e.g., CAS BBC/018, 1033600-10-0) introduces polarity, which may influence solubility and hydrogen-bonding interactions in drug-receptor binding .
  • The 4-fluorobenzyl substituent (CAS 1033600-10-0) adds steric bulk and electron-withdrawing properties, which could enhance metabolic stability compared to alkyl-substituted derivatives .

Commercial Availability: The target compound is discontinued, limiting its accessibility for research, while analogs like the fluorobenzyl derivative remain available through suppliers like Shanghai Yuanye Bio-Technology .

Biological Activity

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid is a synthetic organic compound classified within the piperazine derivatives. Its structural uniqueness, characterized by a piperazine ring with specific substitutions, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O3C_{10}H_{18}N_{2}O_{3} with a CAS number of 1236257-29-6. The compound features a piperazine core substituted with a methyl group, a propyl group, and an acetic acid moiety, which may influence its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Interaction : It can bind to receptors and alter signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Potential

Preliminary investigations into the anticancer properties of piperazine derivatives highlight their potential to induce apoptosis in cancer cells. The specific structural modifications present in this compound could enhance its efficacy against certain cancer types.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that further studies could elucidate its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with other piperazine derivatives:

Compound NameStructureNotable Activity
2-(4-Methyl-3-oxo-1-butyl-2-piperazinyl)-acetic acidStructureAntimicrobial
2-(4-Methyl-3-oxo-1-isopropyl-2-piperazinyl)-acetic acidStructureAnticancer
This compoundStructurePotential anti-inflammatory

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of various piperazine derivatives found that certain structural modifications led to enhanced activity against Gram-positive bacteria. Future studies should include this compound for comprehensive evaluation.
  • Anticancer Research : In vitro tests on similar compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, warranting further research on the specific effects of our compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid, and what coupling agents are typically employed?

  • Methodological Answer : The synthesis often involves multi-step reactions, including peptide coupling agents such as HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide). For example, a related piperazine derivative was synthesized by dissolving intermediates in DMF, heating to 40°C, and reacting overnight with HOBt/EDC . Purification typically involves liquid-liquid extraction (e.g., ethyl acetate) and column chromatography.

Q. How can researchers validate the purity of this compound after synthesis?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 10–90% over 20 min) and UV detection at 254 nm.
  • NMR : ¹H NMR (400 MHz, DMSO-d6) can resolve proton environments, with characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm) and acetic acid moiety (δ 3.6–4.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+ expected for C₁₁H₁₉N₃O₃: 258.14).

Q. What are the critical parameters for optimizing reaction yields in its synthesis?

  • Methodological Answer : Key variables include:

  • Temperature : Maintaining 40–50°C during coupling reactions to balance activation and side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of coupling agent (HOBt) to substrate minimizes unreacted intermediates .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, a related benzofuran-acetic acid derivative was crystallized in acetone, revealing chair conformations of cyclohexyl groups and hydrogen-bonded dimers (O—H⋯O interactions) . Synchrotron radiation (λ = 0.71073 Å) and refinement software (SHELXL) are critical for resolving torsional angles and bond lengths .

Q. What strategies address contradictory biological activity data reported for piperazine-acetic acid derivatives?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines.
  • Metabolic Stability Testing : Evaluate half-life in liver microsomes to rule out pharmacokinetic variability.
  • Structural Analog Comparison : Compare activity with analogs like 2-(5-Cyclohexyl-benzofuran)acetic acid, which showed bioactivity in crystal-structure-guided studies .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability of the piperazine ring in aqueous environments.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methyl vs. propyl groups) with IC₅₀ values from enzymatic assays.

Q. What precautions are necessary for handling and storing this compound in long-term studies?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes for hygroscopic intermediates and quench reaction byproducts (e.g., unreacted EDC) with 1 M HCl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid
Reactant of Route 2
2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic acid

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